molecular formula C30H33ClN4O2 B1238704 N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide

N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide

Cat. No. B1238704
M. Wt: 517.1 g/mol
InChI Key: QJZRFPJCWMNVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide is a member of benzamides.

Scientific Research Applications

Pharmacokinetics and Safety of Insect Repellents

The pharmacokinetics, formulation, and safety of the all-purpose topical insect repellent N,N-diethyl-3-methylbenzamide (deet) are detailed. The compound's effectiveness against various biting insects and its role in preventing the transmission of vector-borne diseases are highlighted. Factors such as type of formulation, application pattern, and environment affect its efficacy. The review also addresses the safety aspects of deet, emphasizing its general safety for topical use if applied as recommended. However, occasional side effects and the potential for added risks when co-exposed with other compounds are noted. Techniques to extend the duration of protection and minimize skin penetration are discussed as important considerations for deet formulation and product development (Qiu et al., 1998).

Applications of Imiquimod in Cutaneous Diseases

Imiquimod and its analogues are recognized as non-nucleoside imidazoquinolinamines that activate the immune system, leading to the localized induction of cytokines. The review underscores imiquimod's lack of inherent antiviral or antiproliferative activity in vitro while highlighting its stimulation and secretion of cytokines in vivo. This immune response modifier demonstrates diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. The review details the therapeutic potential of imiquimod as a topical agent for various skin disorders and infections, providing a comprehensive overview of its clinical applications, solubility challenges, and side effects (Syed, 2001).

Emerging Psychoactive Substances: Non-fentanil Novel Synthetic Opioids

This review presents a detailed analysis of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, known as U-drugs. It discusses their emergence as substances of abuse, the impact on drug markets, and the associated prevalence and harm. The review emphasizes the need for international early warning systems to track emerging psychoactive substances and recommends pre-emptive research on likely emerging compounds to ensure early detection and detailed risk assessments (Sharma et al., 2018).

Quinazoline-4(3H)-ones in Medicinal Chemistry

This brief review explores the significance of quinazoline, a heterocyclic compound, and its derivatives in medicinal chemistry. It discusses the biological activities associated with quinazoline-4(3H)-ones and their presence in naturally occurring alkaloids. The review highlights the introduction of bioactive moieties to the quinazolinone nucleus to create new potential medicinal agents and addresses the challenges of solubility and bioavailability in drug development (Tiwary et al., 2016).

properties

IUPAC Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZRFPJCWMNVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870329
Record name N-(3-Aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide
Reactant of Route 2
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide
Reactant of Route 3
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide
Reactant of Route 4
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide
Reactant of Route 6
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide

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